3-O-Acetyldammarenediol-II

Catalog No.
S14298536
CAS No.
22558-20-9
M.F
C32H54O3
M. Wt
486.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-O-Acetyldammarenediol-II

CAS Number

22558-20-9

Product Name

3-O-Acetyldammarenediol-II

IUPAC Name

[(3S,8R,9S,10R,13S,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Molecular Formula

C32H54O3

Molecular Weight

486.8 g/mol

InChI

InChI=1S/C32H54O3/c1-21(2)11-10-17-32(9,34)26-15-20-30(7)24-12-13-25-28(4,5)27(35-22(3)33)16-18-29(25,6)23(24)14-19-31(26,30)8/h11,23-27,34H,10,12-20H2,1-9H3/t23-,24+,25?,26-,27-,29+,30+,31-,32-/m0/s1

InChI Key

WPBWAQJFGPOSHJ-YCFUGUDKSA-N

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1(CCC3C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C

3-O-Acetyldammarenediol-II is a triterpenoid compound derived from the dammarane family, characterized by a complex structure that includes multiple rings and functional groups. This compound has attracted attention due to its potential biological activities and applications in various fields, including pharmacology and natural product chemistry. The presence of the acetyl group enhances its solubility and reactivity, making it an interesting subject for further research.

Typical of triterpenoids. These include:

  • Hydrolysis: The acetyl group can undergo hydrolysis in the presence of water to yield 3-O-dammarenediol-II.
  • Oxidation: The compound can be oxidized to form ketones or aldehydes under specific conditions, often involving oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the carbonyl groups to alcohols, using reducing agents such as lithium aluminum hydride.

These reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with improved properties.

Research has indicated that 3-O-Acetyldammarenediol-II exhibits various biological activities, including:

  • Antitumor Activity: Studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting potential use in cancer therapy.
  • Anti-inflammatory Properties: It has been reported to reduce inflammation, which could be beneficial in treating inflammatory diseases.
  • Antimicrobial Effects: The compound demonstrates activity against various bacteria and fungi, indicating its potential as a natural antimicrobial agent.

These biological activities make 3-O-Acetyldammarenediol-II a candidate for further pharmacological studies.

The synthesis of 3-O-Acetyldammarenediol-II can be achieved through several methods:

  • Extraction from Natural Sources: It can be isolated from plants known to produce dammarane-type triterpenoids, such as certain species of ginseng.
  • Chemical Synthesis: Total synthesis can be performed through multi-step organic reactions involving starting materials that are readily available. This typically includes:
    • Formation of the dammarane skeleton through cyclization reactions.
    • Introduction of the acetyl group via acetylation reactions using acetic anhydride or acetyl chloride.

The choice of synthesis method depends on the desired yield and purity of the final product.

3-O-Acetyldammarenediol-II has several applications, particularly in:

  • Pharmaceuticals: Due to its antitumor and anti-inflammatory properties, it is being investigated for potential use in drug development.
  • Cosmetics: Its antimicrobial properties make it suitable for incorporation into skincare products.
  • Nutraceuticals: The compound may be used in dietary supplements aimed at enhancing health and wellness due to its bioactive properties.

Interaction studies involving 3-O-Acetyldammarenediol-II focus on its effects when combined with other compounds. These studies have shown:

  • Synergistic Effects: When used with other natural compounds, it may enhance their biological activities, potentially leading to more effective therapeutic formulations.
  • Mechanism of Action: Research aims to elucidate how this compound interacts at the molecular level with cellular targets, which is crucial for understanding its efficacy and safety profile.

3-O-Acetyldammarenediol-II shares structural similarities with several other triterpenoids. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Dammarenediol-ISimilar dammarane backboneLacks acetyl group
Dammarenediol-IISimilar backbone with different substituentsExhibits different biological activities
Ginsenoside Rb1Contains sugar moietiesKnown for significant pharmacological effects
BetulinPentacyclic structureExhibits strong anti-inflammatory properties

Uniqueness

3-O-Acetyldammarenediol-II is unique due to its specific acetylation at the third position, which enhances its solubility and potentially alters its interaction with biological targets compared to other similar compounds. This modification could lead to distinct pharmacological profiles that are worth exploring in future research.

XLogP3

9.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

486.40729558 g/mol

Monoisotopic Mass

486.40729558 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

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